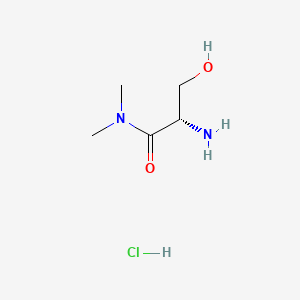

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride

Description

(2S)-2-Amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride is a chiral organic compound characterized by:

Properties

Molecular Formula |

C5H13ClN2O2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-7(2)5(9)4(6)3-8;/h4,8H,3,6H2,1-2H3;1H/t4-;/m0./s1 |

InChI Key |

PPONKCXGYDCKEE-WCCKRBBISA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H](CO)N.Cl |

Canonical SMILES |

CN(C)C(=O)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include acids, bases, and solvents like methanol or ethanol.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Physical Properties :

Chemical Properties :

- Acts as a weak base, participating in amino group reactions (e.g., acylation, alkylation).

- Reacts with acids to regenerate the free base form .

Comparison with Structurally Similar Compounds

(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride

(2S)-2-Amino-N-methyl-N,3-diphenylpropanamide Hydrochloride

(2S,3S)-2-Amino-N,3-dimethylpentanamide Hydrochloride

- Molecular formula : C₇H₁₆ClN₂O

- Molar mass : 180.67 g/mol (estimated)

- Key differences :

- Extended pentanamide backbone with an additional methyl group at position 3.

- Impact :

Benserazide Hydrochloride

- Structure : Hydrazide derivative with trihydroxybenzyl and propanehydrazide groups.

- Key differences :

- Contains a hydrazide moiety instead of an amide.

- Impact :

Comparative Analysis of Properties

Toxicological and Handling Considerations

- Toxicity: Limited data for all compounds; precautionary measures (e.g., gloves, goggles) are universally recommended .

- Stability :

Biological Activity

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride, also known as a derivative of amino acids, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, biological functions, relevant case studies, and research findings.

Structural Characteristics

The compound is characterized by the following molecular features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 168.62 g/mol

- Structural Features : It contains a hydroxyl group and a dimethylamino group attached to a propanamide backbone, enhancing its solubility and biological activity.

Biological Activities

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, potentially acting as a modulator in various neurological pathways.

- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for further investigations in inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-serine | Contains hydroxyl and amino groups | Naturally occurring amino acid |

| N,N-Dimethylglycine | Similar dimethylamino structure | Lacks hydroxyl group, impacting solubility |

| 2-Amino-3-hydroxypropanoic acid | Hydroxyl group on propanoic acid | Important in protein synthesis |

| 3-Hydroxy-L-proline | Contains hydroxyl group on proline | Involved in collagen synthesis |

This table illustrates how (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride combines structural elements that confer specific biological activities while differing from other related compounds.

Neurotransmitter Modulation Study

A study published in 2024 demonstrated the effects of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride on neurotransmitter levels in rat models. The compound was administered at varying doses, with significant alterations observed in serotonin and dopamine levels. This suggests potential applications in treating mood disorders.

Antioxidant Activity Assessment

In vitro assays conducted on human cell lines indicated that this compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels by approximately 40% at optimal concentrations. This effect is attributed to its hydroxyl group, which plays a crucial role in scavenging free radicals.

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride revealed that it effectively inhibited pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly, indicating its potential therapeutic use in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride?

The synthesis typically involves protecting the amine group to prevent side reactions. For example, a Schiff base intermediate may be formed using benzaldehyde, followed by alkylation with dimethylamine. The hydrochloride salt is then generated via HCl treatment to enhance solubility and stability . Reaction conditions (e.g., anhydrous solvents, controlled pH, and temperatures between 0–25°C) are critical to avoid racemization and byproduct formation .

Q. How should researchers characterize the compound’s purity and stereochemical integrity?

- HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 210 nm to confirm enantiomeric purity .

- NMR : Analyze the and spectra for characteristic peaks (e.g., δ 2.2–2.5 ppm for dimethylamide protons, δ 3.8–4.0 ppm for the hydroxyl-bearing carbon) .

- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak at m/z 149.1 (free base) and 185.5 (hydrochloride form) .

Q. What are the key solubility and stability considerations for handling this compound?

The hydrochloride salt form improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) but is hygroscopic. Store at -20°C under nitrogen to prevent hydrolysis of the amide bond. Stability tests in biological matrices (e.g., plasma) should include HPLC monitoring over 48 hours at 37°C to detect degradation products .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity be resolved in preclinical studies?

Evidence indicates limited toxicological data . To address discrepancies:

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) with doses ranging from 1–100 µM.

- Use LC-MS to quantify metabolites that may explain toxicity (e.g., oxidation of the hydroxyl group to reactive carbonyls) .

- Compare results with structurally similar compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride, which has documented enzyme inhibition properties .

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., serine hydrolases) on a gold chip and measure binding kinetics () at varying compound concentrations (1–100 nM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between hydrophobic and hydrogen-bonding interactions .

- Molecular Dynamics Simulations : Model the compound’s docking to active sites using software like AutoDock Vina, focusing on the hydroxyl and dimethylamide moieties .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and how can this inform reaction optimization?

- Oxidative Stability : Exposure to HO (3% v/v) at pH 7.4 results in hydroxyl group oxidation to a ketone (confirmed by FT-IR at 1700–1750 cm). Use antioxidants like ascorbic acid (1 mM) to mitigate degradation .

- Reductive Stability : Treatment with NaBH reduces the amide bond only under extreme conditions (e.g., 60°C, 12 hours), suggesting inertness in typical biological environments .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s reactivity with nitrogen oxides (NOx)?

- Controlled Gas Exposure : React the compound with NO (10–100 ppm) in a sealed chamber at 25°C. Monitor nitration byproducts via LC-MS/MS (e.g., m/z +45 Da adducts) .

- Comparative Analysis : Cross-reference with analogs like 2-hydroxy-N,N-dimethylpropanamide, which shows NOx reactivity only under UV light, suggesting photochemical mediation .

Q. What methodologies resolve discrepancies in enantiomer-specific bioactivity?

- Chiral Chromatography : Separate (2S) and (2R) forms using a Chiralpak IC column and test in in vitro assays (e.g., kinase inhibition).

- Circular Dichroism (CD) : Correlate optical activity (e.g., Cotton effect at 220–240 nm) with bioactivity to confirm stereochemical dependence .

Methodological Tables

Table 1. Stability of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride in biological matrices:

| Matrix | Temperature | Time (h) | Degradation (%) | Method |

|---|---|---|---|---|

| Plasma | 37°C | 48 | 11 | HPLC-UV |

| Urine | 37°C | 48 | 30 | HPLC-UV |

| PBS (pH 7.4) | 25°C | 72 | <5 | NMR |

Table 2. Key synthetic parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction pH | 6.5–7.0 | Prevents racemization |

| Solvent | Anhydrous DMF | Enhances solubility |

| Temperature | 0–5°C (during amine protection) | Minimizes side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.